molecular formula C11H17NO4S2 B14230363 N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide CAS No. 500004-84-2

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide

Katalognummer: B14230363
CAS-Nummer: 500004-84-2
Molekulargewicht: 291.4 g/mol
InChI-Schlüssel: BAOSOXVLNFHOFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a benzenesulfonamide group substituted with tert-butyl and methanesulfonyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide can be synthesized through several methods. One common method involves the reaction of benzenesulfonamide with tert-butyl chloride and methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method ensures consistent product quality and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzenesulfonamides .

Wissenschaftliche Forschungsanwendungen

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-tert-Butyl-N-(methanesulfonyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both tert-butyl and methanesulfonyl groups enhances its stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

500004-84-2

Molekularformel

C11H17NO4S2

Molekulargewicht

291.4 g/mol

IUPAC-Name

N-tert-butyl-N-methylsulfonylbenzenesulfonamide

InChI

InChI=1S/C11H17NO4S2/c1-11(2,3)12(17(4,13)14)18(15,16)10-8-6-5-7-9-10/h5-9H,1-4H3

InChI-Schlüssel

BAOSOXVLNFHOFX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)N(S(=O)(=O)C)S(=O)(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.